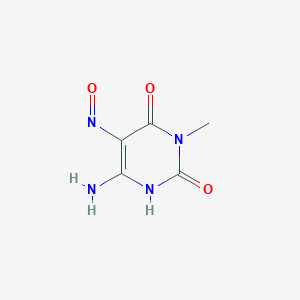
6-Amino-5-Nitroso-3-Methyluracil
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 6-Amino-5-nitroso-3-methyluracil involves condensation reactions and interactions with metal ions. For example, complexes with Co(II) and Cu(II) ions have been obtained, indicating the compound's ability to act as a ligand (Teleb, 2004). Another method involves the reaction with thiols, leading to various products, highlighting the compound's reactivity and potential for diverse chemical reactions (Youssefyeh, 1975).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been elucidated using techniques like X-ray crystallography. These studies reveal the planar geometry of the molecule and its ability to form complexes with metal ions, adopting specific geometrical arrangements (Debnath et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including interactions with metal ions leading to the formation of complexes. These reactions are influenced by the compound's functional groups and their ability to bind to metals. The resulting complexes have been characterized by spectroscopic methods, indicating the roles of exocyclic oxygen and nitrogen atoms in binding (Teleb, 2004).
Wissenschaftliche Forschungsanwendungen
Enzymhemmer
“6-Amino-5-Nitroso-3-Methyluracil” wird als Enzymhemmer verwendet . Enzymhemmer sind Moleküle, die an Enzyme binden und deren Aktivität verringern. Sie spielen eine entscheidende Rolle bei der Regulierung biochemischer Prozesse und werden häufig in medizinischen und Forschungsanwendungen eingesetzt.
Superoxiddismutase (SOD)-Hemmer
Diese Verbindung ist ein möglicher Hemmer von Superoxiddismutase (SOD) . SOD ist ein Enzym, das dazu beiträgt, potentiell schädliche Sauerstoffmoleküle in Zellen abzubauen, was Gewebeschäden verhindern könnte. Es wird in der Prävention und Behandlung bestimmter Krebsarten und anderer Erkrankungen untersucht .
Biochemisches Reagenz
“this compound” wird als biochemisches Reagenz verwendet . Biochemische Reagenzien werden in der biochemischen Forschung und Diagnostik eingesetzt, einschließlich der Arzneimittelentwicklung, Krebsforschung und anderer genetischer und biochemischer Studien.
Forschungswerkzeug
Diese Verbindung wird als Forschungswerkzeug bei der Untersuchung verschiedener biochemischer Prozesse eingesetzt . Es kann verwendet werden, um die Enzymregulation, Nukleotide & Nukleoside und andere verwandte biochemische Prozesse zu untersuchen .
Komponente in einem Koordinationspolymer
“6-Amino-3-Methyl-5-Nitrosopyrimidin-2,4(1H,3H)-dion” bildet ein Koordinationspolymer, wenn es mit Natrium kombiniert wird . Dieses Koordinationspolymer bildet eine molekulare Leiter, die zu einem kontinuierlichen dreidimensionalen Gerüst verknüpft ist .
Potentielle Verwendung in der Arzneimittelforschung
Aufgrund seiner Rolle als Enzymhemmer und seiner Beteiligung an biochemischen Prozessen hat „this compound“ potenzielle Anwendungen in der Arzneimittelforschung. Es könnte zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten wie Krebs verwendet werden<a aria-label="2: drug discovery" data-citationid="e1a2a813-1b07-cf32-4515-af9f105b0eb5-37" h="ID=SERP,5015.1" href="https://www.scbt.com/p/6-amino-5-nitroso-3-methyluracil-61033-04-3" target="_blank
Wirkmechanismus
Target of Action
The primary target of 6-Amino-5-nitroso-3-methyluracil is Superoxide Dismutase (SOD) . SOD is an enzyme that plays a crucial role in protecting the cell from oxidative damage by catalyzing the dismutation of superoxide into oxygen and hydrogen peroxide.
Mode of Action
This compound acts as a possible inhibitor of SOD . By inhibiting the activity of SOD, it can potentially increase the concentration of superoxide radicals in the cell, leading to oxidative stress.
Pharmacokinetics
Factors such as solubility, stability, and molecular weight (170.13 g/mol ) can influence its pharmacokinetic profile.
Eigenschaften
IUPAC Name |
6-amino-3-methyl-5-nitroso-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c1-9-4(10)2(8-12)3(6)7-5(9)11/h6H2,1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDXLMQIDACJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390611 | |
| Record name | 6-Amino-5-nitroso-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61033-04-3 | |
| Record name | 6-Amino-5-nitroso-3-methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-3-methyl-5-nitroso-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, and how do these contribute to its crystal structure?
A1: 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione exhibits a complex hydrogen bonding network in its crystal structure. The molecule features multiple hydrogen bond donors and acceptors, including amine, nitroso, and carbonyl groups. This leads to the formation of a three-dimensional hydrogen-bonded framework structure []. Specifically, a two-centre N-H...O hydrogen bond, a two-centre N-H...N hydrogen bond, and a three-centre N-H.(O)(2) hydrogen bond contribute to this intricate framework.
Q2: What are the implications of these hydrogen bonding interactions?
A2: The extensive hydrogen bonding observed in both the pure crystal structure [] and the piperidine adduct [] of 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione suggest potential influences on the compound's physicochemical properties. These properties may include, but are not limited to, solubility, stability, and interactions with other molecules. Further research is necessary to fully understand the impact of this intricate hydrogen bonding network on the compound's behavior in different environments and its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Diphenylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14965.png)

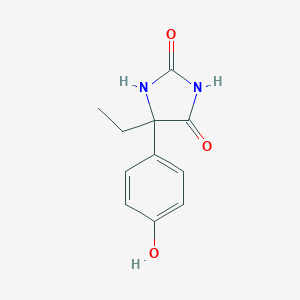

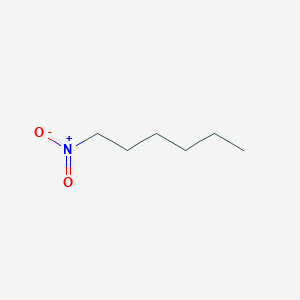
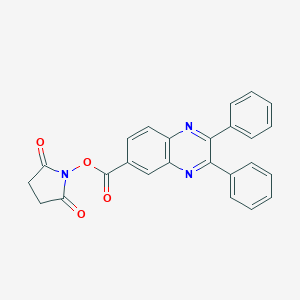
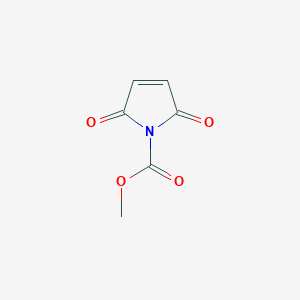




![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)